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Compound of Interest

Compound Name: Octylbenzene

Cat. No.: B124392

An In-depth Technical Guide to the Spectroscopic Data of Octylbenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for octylbenzene. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information for this compound.

Data Presentation

The following sections summarize the key spectroscopic data for octylbenzene in a structured
format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For octylbenzene (C14H22), both *H and 3C NMR spectra provide characteristic signals for the
aromatic and aliphatic portions of the molecule.

IH NMR Data

The *H NMR spectrum of octylbenzene is typically run in a deuterated solvent such as
chloroform-d (CDCIs)[1][2]. The spectrum will show signals corresponding to the aromatic
protons of the benzene ring and the protons of the octyl chain.
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Chemical Shift (d)

Multiplicity Integration Assignment
ppm
] Aromatic protons
~7.31-7.17 Multiplet 5H
(CeH5s)
_ Benzylic methylene
~2.61 Triplet 2H
protons (-CHz-Ph)
] Methylene protons (-
~1.62 Multiplet 2H
CH2-CH2-Ph)
) Methylene protons of
~1.30-1.28 Multiplet 10H ]
the alkyl chain
i Terminal methyl
~0.88 Triplet 3H

protons (-CHs)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the magnetic field strength of the NMR spectrometer.[3]

13C NMR Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The
spectrum is usually recorded with broadband proton decoupling to simplify the signals to
singlets for each unique carbon atom.[4]
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Chemical Shift (d) ppm Assignment

~142.9 Quaternary aromatic carbon (C1)
~128.4 Aromatic CH carbons (C3/C5)
~128.2 Aromatic CH carbons (C2/C6)
~125.6 Aromatic CH carbon (C4)

~36.1 Benzylic methylene carbon (-CH2-Ph)
~31.9 Methylene carbon

~31.5 Methylene carbon

~29.5 Methylene carbon

~29.3 Methylene carbon

~29.2 Methylene carbon

~22.7 Methylene carbon

~14.1 Terminal methyl carbon (-CHs)

Note: The assignments are based on typical chemical shift values for alkylbenzenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5] The IR
spectrum of octylbenzene, a liquid, is often obtained as a neat thin film between salt plates.[2]

[6]
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Frequency (cm~1) Intensity Vibration

3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Strong Aliphatic C-H stretch

~ 1605, 1495, 1450 Medium-Weak Aromatic C=C ring stretch

~ 1465 Medium Aliphatic C-H bend (scissoring)

Aromatic C-H out-of-plane

~ 725, 695 Stron
g bend (monosubstituted)

Note: The fingerprint region, typically below 1500 cm~1, contains a complex pattern of
absorptions that are unique to the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.[8] For octylbenzene, electron ionization (EIl) is a common method.[8][9]
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m/z Relative Intensity (%) Assignment

190 ~10 Molecular lon [M]*

105 9.6 [CsHo]*

92 100 [F::(sr (Tropylium ion) - Base

91 76.4 [C7H7]* (Benzyl cation)

28 - [CeHeé]* (Benzene radical
cation)

77 3.2 [CeHs]* (Phenyl cation)

57 16.7 [CaHo]*

43 10.6 [CsH7]*

41 10.0 [C3Hs]*

29 6.7 [C2Hs]*

Data sourced from ChemicalBook and NIST Mass Spectrometry Data Center.[10][11] The
molecular ion has a mass of 190 g/mol .[11][12]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (*H and *3C)

e Sample Preparation:

o Dissolve approximately 5-20 mg of octylbenzene in about 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs) in a standard 5 mm NMR tube.[13]

o Ensure the solution is clear and free of any particulate matter.

o Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (0 ppm), although modern spectrometers can reference the residual solvent
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peak.[3]

e Instrument Setup:

[e]

Place the NMR tube in the spectrometer's probe.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity and resolution.[14]

[¢]

Tune the probe for the appropriate nucleus (*H or 13C) to maximize signal-to-noise.[14]
o Data Acquisition:

o For *H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of
1-2 seconds.

o For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the
lower natural abundance and sensitivity of 13C, a larger number of scans is required.[4] A
relaxation delay of 2-5 seconds is common to ensure proper relaxation of all carbon
nuclei.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase correct the resulting spectrum.

o

Calibrate the chemical shift scale using the internal standard or the solvent peak.

[¢]

Integrate the signals in the *H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o As octylbenzene is a liquid at room temperature, the simplest method is to prepare a thin
film.[2][6]
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o Place one or two drops of the pure liquid onto the surface of one salt plate (e.g., NaCl or
KBr).[6]

o Carefully place a second salt plate on top to create a thin capillary film of the liquid.[12]
e Instrument Setup:
o Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

o Ensure the instrument's sample compartment is free of moisture, as the salt plates are
typically hygroscopic.[6]

» Data Acquisition:

o Acquire a background spectrum of the empty sample holder to subtract any atmospheric
(CO2, H20) or instrumental interferences.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

» Data Processing:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their frequencies in wavenumbers (cm™1).

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of the octylbenzene sample into the mass spectrometer. This
can be done via direct infusion or, more commonly, through a gas chromatography (GC)
system (GC-MS) for separation from any impurities.[15]

e lonization (Electron lonization - EI):
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o In the ion source, the sample molecules in the gas phase are bombarded with a high-
energy beam of electrons (typically 70 eV).[8][9]

o This bombardment removes an electron from the molecule, forming a positively charged
molecular ion ([M]*) and causing it to fragment in a reproducible manner.[9][15]

e Mass Analysis:

o The resulting ions (molecular ion and fragment ions) are accelerated by an electric field
into a mass analyzer (e.g., a quadrupole or a magnetic sector).[8][15]

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][9]
e Detection:

o An electron multiplier or similar detector records the abundance of each ion at a specific
m/z value.

o The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative
abundance on the y-axis. The most intense peak, known as the base peak, is assigned a
relative abundance of 100%.[8]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like octylbenzene.
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Caption: Workflow for the spectroscopic analysis of octylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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